2,3-dimethyl-4-pyridinol N-oxide
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Overview
Description
2,3-Dimethyl-4-pyridinol N-oxide is a pyridine derivative with the molecular formula C7H9NO2. This compound is characterized by the presence of two methyl groups at the 2nd and 3rd positions, a hydroxyl group at the 4th position, and an N-oxide functional group on the pyridine ring. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-4-pyridinol N-oxide typically involves the oxidation of 2,3-dimethylpyridine. One common method includes the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out in an aqueous medium, often with the addition of a catalyst such as acetic acid to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pH, which are crucial for the efficient conversion of 2,3-dimethylpyridine to its N-oxide derivative .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-pyridinol N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The hydroxyl group at the 4th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Conversion to 2,3-dimethyl-4-pyridinol.
Substitution: Formation of alkylated or acylated pyridine derivatives
Scientific Research Applications
2,3-Dimethyl-4-pyridinol N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4-pyridinol N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes. Additionally, the hydroxyl group at the 4th position can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
2-Pyridone: A structurally related compound with a hydroxyl group at the 2nd position.
2,3-Dimethylpyridine: The parent compound without the N-oxide and hydroxyl groups.
2,3-Dimethyl-4-nitropyridine N-oxide: A derivative with a nitro group at the 4th position instead of a hydroxyl group.
Uniqueness: 2,3-Dimethyl-4-pyridinol N-oxide is unique due to the presence of both the hydroxyl and N-oxide functional groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other pyridine derivatives .
Properties
IUPAC Name |
1-hydroxy-2,3-dimethylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJFZQJQRCCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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